propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate
Overview
Description
Propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamido group attached to a prop-2-enoate moiety, which is further substituted with a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate typically involves the following steps:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.
Introduction of the Prop-2-enoate Moiety: The prop-2-enoate moiety is introduced through a reaction involving an appropriate esterification process.
Substitution with 2,3-Dimethoxyphenyl Group: The final step involves the substitution of the prop-2-enoate moiety with the 2,3-dimethoxyphenyl group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares a similar phenyl group but differs in its functional groups and overall structure.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: This ester has a similar phenyl group but differs in its ester moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-13-27-21(24)17(22-20(23)15-9-6-5-7-10-15)14-16-11-8-12-18(25-2)19(16)26-3/h5-12,14H,4,13H2,1-3H3,(H,22,23)/b17-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOJELFBLPQXBT-VKAVYKQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC1=C(C(=CC=C1)OC)OC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C(=C/C1=C(C(=CC=C1)OC)OC)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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